molecular formula C13H12BrN B1278021 N-Benzyl-3-bromoaniline CAS No. 213814-61-0

N-Benzyl-3-bromoaniline

Cat. No. B1278021
M. Wt: 262.14 g/mol
InChI Key: NUZUUCXESJBUMX-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromoaniline is a chemical compound that is part of a broader class of organic molecules where a benzyl group is attached to an aniline derivative. The presence of a bromine atom on the aromatic ring makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of N-Benzyl-3-bromoaniline-like compounds can be achieved through various methods. For instance, a new synthesis of N-aryl-2-benzylindolines from 2-allylanilines involves the formation of two C-N bonds and one C-C bond in a one-pot process, which is catalyzed by palladium and involves in situ modification of the catalyst . Additionally, benzylic azides can be converted into N-methylanilines using a Bronsted or Lewis acid and Et3SiH, which may be applicable to the synthesis of N-Benzyl-3-bromoaniline derivatives .

Molecular Structure Analysis

The molecular structure of N-Benzyl-3-bromoaniline and related compounds can be characterized using various spectroscopic techniques. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single-crystal X-ray diffraction, which revealed a strong intramolecular hydrogen bond . Similarly, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established, providing insights into the supramolecular packing involving hydrogen bonds and C-Br⋯π intermolecular interactions .

Chemical Reactions Analysis

N-Benzyl-3-bromoaniline can undergo various chemical reactions due to the presence of both a benzyl group and a bromine atom. For example, the palladium-catalyzed synthesis of N-aryl-2-benzylindolines demonstrates the potential for tandem arylation reactions . Moreover, the synthesis of biaryl-type 1,3-benzazaphospholes from N-acyl-2-bromoanilides indicates the reactivity of bromoaniline derivatives in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-3-bromoaniline derivatives can be deduced from their structural analysis and synthesis pathways. The presence of bromine suggests that these compounds are likely to be heavier and more polar than their non-halogenated counterparts. The benzyl group may confer additional stability to the molecule, while the aniline nitrogen can participate in hydrogen bonding, as seen in related structures . The reactivity of the bromine atom also allows for further functionalization through nucleophilic substitution reactions.

Scientific Research Applications

1. Photochemical Benzylic Bromination

  • Application Summary: N-Benzyl-3-bromoaniline is used as a benzylic brominating reagent in photochemical benzylic bromination, a well-used method within synthetic organic photochemistry . This process is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .
  • Methods of Application: The reactivity of N-Benzyl-3-bromoaniline has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . This has led to the development of a p-methoxybenzyl bromide generator for PMB protection .
  • Results/Outcomes: The process was successfully demonstrated on a pharmaceutically relevant intermediate on an 11g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

2. Non-linear Optical Material

  • Application Summary: N-Benzyl-3-bromoaniline is synthesized and grown through an aqueous solution using a low temperature solution growth technique . It is used as a non-linear optical material .
  • Methods of Application: The material is synthesized and grown through an aqueous solution using a low temperature solution growth technique . The crystal structure was established by the characterization study of single crystal X-ray diffraction .
  • Results/Outcomes: The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum was found to be about 320 nm . The first-order hyperpolarization ( β ) was calculated to be 1.214 × 10 –30 esu using the time-based DFT technique .

3. Electrochemical Electrophilic Bromination/Spirocyclization

  • Application Summary: N-Benzyl-3-bromoaniline is used in the electrolysis process of electrochemical electrophilic bromination/spirocyclization .
  • Methods of Application: The brominated spiroproduct was obtained by the electrolysis of the compound with another compound at 62 mA and room temperature for 10 hours .
  • Results/Outcomes: The gram-scale brominated spiroproduct was obtained in 74% yield or 76% yield .

4. Multistep Synthesis

  • Application Summary: N-Benzyl-3-bromoaniline is used in the multistep synthesis of m-bromoaniline from benzene . This process involves three reactions: nitration, conversion from the nitro group to an amine, and bromination .
  • Methods of Application: The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is a meta directing group, which means it must be utilized first .
  • Results/Outcomes: The end product of this multistep synthesis is m-bromoaniline .

Safety And Hazards

N-Benzyl-3-bromoaniline should be handled with care. Exposure to dust, fume, gas, mist, vapors, or spray should be avoided . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . The compound should be used only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, open flames, and hot surfaces .

Relevant Papers The relevant papers for N-Benzyl-3-bromoaniline include a comprehensive review of the methods and applications of aniline synthesis, which covers both classical and modern approaches . This paper provides an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . It also discusses the biological and industrial importance of anilines as intermediates .

properties

IUPAC Name

N-benzyl-3-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZUUCXESJBUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433434
Record name N-Benzyl-3-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-bromoaniline

CAS RN

213814-61-0
Record name N-Benzyl-3-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo aniline (5 g, 29 mmol), benzaldehyde (3.24 ml, 32 mmol) and acetic acid (2.49 ml, 44 mmol) in dry tetrahydrofuran (50 ml) was stirred at room temperature for 3 hrs. Sodium borohydride (2.755 g, 73 mmol) was added and the reaction stirred at room temperature overnight. The reaction mixture was quenched with water (100 ml) and extracted with dichloromethane (3×100 ml). The organic extracts were combined, dried (magnesium sulphate) and concentrated in vacuo. HPLC retention time 7.7 min. Mass spectrum (ES+) m/z 263 (M+H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.755 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure under argon or air was followed using copper(I) iodide (10 mg, 0.05 mmol or 2.0 mg, 0.01 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μl, 1.20 mmol), 3-bromoiodobenzene (128 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.4) afforded N-(3-bromophenyl)benzylamine (217 mg, 83% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Beletskaya, I. P.; Bessmertnykh, A. G.; Guilard, R. Synlett 1999, 1459-1461.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
128 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
INN Namboothiri, E Doris - 2013 - core.ac.uk
… ) aniline 3g S8-N-(thiophen-2-ylmethyl) aniline 3h S9-N-Cinnamylaniline 3i S10-4-methyl-N-phenethylaniline 3j S11-N-benzyl-4-methylaniline 3k S12-N-benzyl-3-bromoaniline 3l S13-…
Number of citations: 0 core.ac.uk
SNR Donthireddy, VK Pandey, A Rit - The Journal of Organic …, 2021 - ACS Publications
Commercially available [(PPh 3 ) 2 NiCl 2 ] was found to be an efficient catalyst for the mono-N-alkylation of (hetero)aromatic amines, employing alcohols to deliver diverse secondary …
Number of citations: 21 pubs.acs.org
EJ Reinhard, JL Wang, RC Durley… - Journal of medicinal …, 2003 - ACS Publications
… The required N-benzyl-3-bromoaniline 7 was conveniently prepared in good yield by … The ring-opening reaction of N-benzyl-3-bromoaniline 7 with commercially available 1,1,1-trifluoro-…
Number of citations: 57 pubs.acs.org
TR Tiburcio - 2022 - yorkspace.library.yorku.ca
Chapter 1 Herein we report a protocol for the synthesis of carbamoyl fluorides from secondary amines using inexpensive, and commercially available starting materials. This method …
Number of citations: 2 yorkspace.library.yorku.ca
D Cadwallader, TR Tiburcio… - The Journal of Organic …, 2022 - ACS Publications
We report a method for the synthesis of carbamoyl fluorides from secondary amines using bench-stable, inexpensive, and readily accessible starting materials that, when combined, …
Number of citations: 7 pubs.acs.org
D Wu, Q Bu, C Guo, B Dai, N Liu - Molecular Catalysis, 2021 - Elsevier
Multi-amino groups and nitrogen donors compound was discovered as an organocatalyst for N-alkylation of alcohols with amines in the presence of Mo(CO) 6 . The Mo(CO) 6 /…
Number of citations: 4 www.sciencedirect.com
LJ Farmer, MW Ledeboer, T Hoock… - Journal of medicinal …, 2015 - ACS Publications
… The corresponding phenyl analogue 10 was accessed using commercial N-benzyl-3-bromoaniline following the same sequence. Compounds 11–21 were prepared most conveniently …
Number of citations: 84 pubs.acs.org
H Thye, F Fornfeist, D Geik, LL Schlüschen… - …, 2023 - thieme-connect.com
… The general procedure C was used to react N-benzyl-3-bromoaniline (262 mg, 1.0 mmol) with trimethyl(phenylethynyl)silane (189 mg, 1.0 mmol). After treatment with HI (c = 57 % in …
Number of citations: 0 www.thieme-connect.com
JJ Black, CL Brummel, P McCarthy, D Messersmith… - academia.edu
While several therapeutic options exist, the need for more effective, safe and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 0 www.academia.edu
CM Adeyemi, M Isaacs, D Mnkandhla… - Bioorganic & Medicinal …, 2016 - Elsevier
… N-Benzyl-3-bromoaniline 7a (0.68 g, 2.2 mmol) was dissolved in dry THF (20 mL) and NaH (0.10 g, 4.2 mmol) was added in portions. The mixture was stirred for 30 min and 3-…
Number of citations: 16 www.sciencedirect.com

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